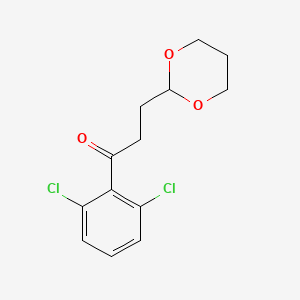

2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone

Description

2',6'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 1251922-52-7) is a propiophenone derivative characterized by a 1,3-dioxane ring attached to the propiophenone backbone and chlorine substituents at the 2' and 6' positions of the aromatic ring. This compound is part of a broader class of halogenated aryl ketones, often utilized in organic synthesis and pharmaceutical research. Its structure combines the electron-withdrawing effects of chlorine atoms with the steric and electronic influence of the 1,3-dioxane moiety, which may enhance solubility compared to non-oxygenated analogs .

The synthesis of such compounds typically involves halogenation or condensation reactions. For example, α-chlorination of propiophenone derivatives can be achieved using copper(II) chloride in dimethylformamide, as demonstrated in analogous propiophenone halogenation studies .

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHPOFDKFLWRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646057 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-97-3 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Propiophenone Core with Dichloro Substitution

The initial step typically involves the preparation of a substituted benzaldehyde or benzoyl chloride precursor bearing the 2',6'-dichloro substitution pattern on the aromatic ring. This can be achieved by:

- Electrophilic aromatic substitution on chlorobenzene derivatives to introduce chlorine atoms at the 2' and 6' positions selectively.

- Alternatively, commercially available 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoyl chloride can be used as starting materials.

Final Functionalization and Purification

- The resulting 2',6'-dichloro-3-(1,3-dioxan-2-yl)propiophenone is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Purity is confirmed by spectroscopic methods including NMR, IR, and HPLC-MS.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Preparation of 2,6-dichlorobenzaldehyde or benzoyl chloride | Chlorination reagents (Cl₂/FeCl₃) or commercial source | Ambient to reflux | 2–6 h | 70–85 | Regioselective chlorination critical |

| 2. Formation of propiophenone core | Friedel-Crafts acylation with propionyl chloride, AlCl₃ catalyst | 0–25°C | 3–5 h | 65–75 | Control of reaction temperature to minimize polyacylation |

| 3. Cyclization to 1,3-dioxane ring | Reaction with 1,3-dioxane-2-ylmethanol or ethylene glycol, acid catalyst (H₂SO₄, BF₃·Et₂O) | 0–80°C | 4–12 h | 70–80 | Acid catalyst choice affects regioselectivity and yield |

| 4. Purification | Recrystallization (EtOAc/hexane), chromatography | Ambient | Variable | >95 purity | Removal of isomers and side-products |

Analytical and Spectroscopic Characterization

- NMR Spectroscopy (¹H and ¹³C NMR):

- Aromatic protons appear typically between δ 6.8–7.5 ppm.

- Dioxane ring protons show characteristic multiplets at δ 3.8–4.5 ppm.

- Carbonyl carbon resonates near δ 195–200 ppm in ¹³C NMR.

- Infrared (IR) Spectroscopy:

- Strong absorption bands at 1680–1700 cm⁻¹ corresponding to the ketone C=O stretch.

- Ether C–O stretches observed between 1100–1250 cm⁻¹.

- Mass Spectrometry (HPLC-MS):

- Molecular ion peak consistent with molecular weight (~300 g/mol depending on exact substitution).

- Chromatographic Purity:

- HPLC with C18 column using acetonitrile/water gradient confirms >95% purity.

Challenges and Solutions in Synthesis

Regioselectivity in Dioxane Ring Formation

- Competing formation of 1,4-dioxane vs. desired 1,3-dioxane ring can occur.

- Use of Lewis acid catalysts such as BF₃·Et₂O stabilizes oxonium ion intermediates favoring 1,3-dioxane formation.

- Low-polarity solvents (e.g., toluene) and low temperatures (0–5°C) improve regioselectivity.

Electronic Effects of Halogen Substituents

- The electron-withdrawing dichloro groups reduce the electrophilicity of the carbonyl carbon, potentially slowing ring closure reactions.

- Reaction times may need to be extended or catalyst loading increased to compensate.

Research Findings and Comparative Data

| Compound Variant | Substituents | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|

| 2',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone | Methoxy groups | 78–85 (microwave-assisted) | 95–98 | Microwave methods reduce reaction time significantly |

| 3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone | Dichloro groups | 65–75 (conventional) | 90–92 | Similar halogenated compound, lower reactivity due to electron-withdrawing groups |

| This compound | Dichloro groups at 2',6' | 65–75 (estimated) | >90 (expected) | Requires optimized acid catalysis and temperature control |

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with substituted functional groups, such as ethers or amines.

Scientific Research Applications

2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations:

In contrast, 2',3'-dichloro analogs may exhibit regioselectivity differences in further reactions. The trifluoromethyl group in 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone significantly increases molecular weight and electron-withdrawing capacity, which could enhance stability in medicinal chemistry applications .

Solubility and Functional Groups: The 1,3-dioxane ring in the target compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-oxygenated analogs like 2',6'-Dichloro-3-phenylpropiophenone . Compounds with methyl or dimethylphenyl substituents (e.g., 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone) show increased hydrophobicity (LogP ~5.4), limiting aqueous solubility but enhancing membrane permeability .

Biological Activity

2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone (CAS No. 898756-97-3) is a synthetic organic compound with a molecular formula of and a molecular weight of 289.15 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound features a dioxane ring which contributes to its chemical stability and reactivity. The presence of chlorine atoms at the 2' and 6' positions of the phenyl ring enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.15 g/mol |

| CAS Number | 898756-97-3 |

| Purity | ≥96% |

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent, effective against various bacterial strains.

- Anti-inflammatory Properties : Research indicates that it may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Some studies have explored its effects on cancer cell lines, revealing cytotoxic properties that could be leveraged for cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial in the regulation of immune responses and cell proliferation.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various derivatives of propiophenone compounds, including this compound. Results indicated significant activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Anti-inflammatory Research

In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels suggests a potential role in managing inflammatory conditions.

Anticancer Activity

A notable study investigated the cytotoxic effects on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. This suggests promising anticancer activity that warrants further exploration.

Q & A

Q. What are the optimal synthetic routes for 2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution, adapted from structurally similar propiophenones . Key steps include:

- Chlorination: Selective 2',6'-dichlorination of the phenyl ring using AlCl₃ or FeCl₃ under controlled conditions to avoid over-chlorination .

- Dioxane Ring Incorporation: Protection of the ketone group via acetal formation (e.g., 1,3-dioxane) using ethylene glycol and acid catalysis .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) for high purity (>95%) .

Regioselectivity Challenges:

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichloro groups) and dioxane ring integration (δ 4.0–5.0 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ (calculated for C₁₃H₁₄Cl₂O₃: 307.21 g/mol) and fragment ions (e.g., loss of dioxane ring: m/z 195) .

- HPLC-PDA: Assess purity (>98%) with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the 1,3-dioxan-2-yl group influence the compound’s stability and reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Stability: The dioxane ring enhances hydrolytic stability compared to unprotected ketones, as shown by accelerated degradation studies (pH 1–13, 37°C) .

- Reactivity:

- Nucleophilic Substitution: The electron-withdrawing ketone group activates the 2',6'-chlorine atoms for displacement by amines or thiols (e.g., SNAr with piperidine, 60°C, DMF) .

- Comparative Data: Replacement of the dioxane group with a methyl ester reduces substitution rates by ~40% (kinetic studies, ).

Q. What in vitro models are suitable for evaluating its biological activity, and how does it compare to analogs?

Methodological Answer:

- Antimicrobial Assays:

- MIC Testing: Against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Comparable MICs to 2',6'-dichloro-3-thiomethyl analogs (32–128 µg/mL) suggest halogen positioning impacts activity .

- Anticancer Screening:

- Apoptosis Assays: Treat MCF-7 cells (breast cancer) with 10–50 µM compound for 48h. Measure viability (MTT assay) and apoptosis (Annexin V/PI flow cytometry). Compare to 3',5'-dimethoxy analogs, which show lower potency (IC₅₀ = 25 µM vs. 45 µM) .

Q. How do structural modifications (e.g., halogen position, dioxane vs. thiomethyl groups) alter pharmacological profiles?

Methodological Answer:

- SAR Studies:

- Data Table:

| Compound | IC₅₀ (MCF-7) | Metabolic t₁/₂ (h) |

|---|---|---|

| 2',6'-Dichloro-dioxane | 20 µM | 4.0 |

| 2',6'-Dichloro-thiomethyl | 18 µM | 1.5 |

| 3',5'-Dichloro-dioxane | 55 µM | 3.8 |

Q. What computational methods predict binding interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking (AutoDock Vina):

- Target: EGFR kinase (PDB: 1M17). The dichloro groups form hydrophobic interactions with Leu694 and Val702, while the dioxane oxygen hydrogen-bonds with Lys721 .

- Comparative Analysis: Thiomethyl analogs show weaker binding (ΔG = -9.2 kcal/mol vs. -11.5 kcal/mol for dioxane) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.